1: Scott EN, Thomas AL, Molife LR, Ahmed S, Blagden  S, Fong PC, Kowal K, McCoy C, Wiesinger H, Steward W, De Bono J. A phase  I dose escalation study of the pharmacokinetics and tolerability of ZK  304709, an oral multi-targeted growth inhibitor (MTGI), in patients with  advanced solid tumours. Cancer Chemother Pharmacol. 2009  Jul;64(2):425-9. doi: 10.1007/s00280-009-0968-y. Epub 2009 Mar 12.  PubMed PMID: 19280191.
2: Scholz A, Wagner K, Welzel M, Remlinger F, Wiedenmann B, Siemeister  G, Rosewicz S, Detjen KM. The oral multitarget tumour growth inhibitor,  ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an  orthotopic mouse model. Gut. 2009 Feb;58(2):261-70. doi:  10.1136/gut.2007.146415. Epub 2008 Oct 1. PubMed PMID: 18829975.
3: Graham JS, Plummer R, McCoy C, Kowal K, Wiesinger H, Detjen K,  Calvert H, Wiedenmann B, Cassidy J. Open-label, non-randomised,  inter-individual dose escalation of ZK 304709 with the evaluation of  safety, tolerability, pharmacokinetics, oral bioavailability and  orientating efficacy after daily administration in patients with  advanced cancer (7 d treatment and 14 d recovery). Eur J Cancer. 2008  Oct;44(15):2162-8. doi: 10.1016/j.ejca.2008.06.006. Epub 2008 Jul 22.  PubMed PMID: 18653327.
4: Siemeister G, Luecking U, Wagner C, Detjen K, Mc Coy C, Bosslet K.  Molecular and pharmacodynamic characteristics of the novel multi-target  tumor growth inhibitor ZK 304709. Biomed Pharmacother. 2006  Jul;60(6):269-72. Epub 2006 Jun 23. PubMed PMID: 16887322.